molecular formula C20H22N2O B14135450 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one

10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one

Cat. No.: B14135450
M. Wt: 306.4 g/mol
InChI Key: GUZKPTOXVOEWEN-UHFFFAOYSA-N
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Description

10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their planar structure and ability to intercalate into DNA, making them significant in various scientific fields, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:

    Starting Material: The synthesis begins with acridin-9(10H)-one.

    Alkylation: The acridin-9(10H)-one is alkylated with 3-chloropropylamine to introduce the propyl chain.

    Cyclization: The intermediate product undergoes cyclization with pyrrolidine to form the final compound.

The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods ensure scalability and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridinone moiety to acridine.

    Substitution: Nucleophilic substitution reactions can occur at the acridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Acridine derivatives.

    Substitution: Various substituted acridine compounds.

Scientific Research Applications

10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and stabilizing the DNA structure.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antiseptic properties.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

Uniqueness

10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is unique due to its specific structural modifications, which enhance its DNA intercalation properties and potential therapeutic applications. Its pyrrolidine moiety provides additional binding interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

10-(3-pyrrolidin-1-ylpropyl)acridin-9-one

InChI

InChI=1S/C20H22N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-4,8-11H,5-7,12-15H2

InChI Key

GUZKPTOXVOEWEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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